molecular formula C6H8BFN2O2 B13467172 (2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid

(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid

Cat. No.: B13467172
M. Wt: 169.95 g/mol
InChI Key: UTESUHOFVAAUHU-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid typically involves the reaction of 2-fluoro-6-(methylamino)pyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of the pyridine derivative using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H8BFN2O2

Molecular Weight

169.95 g/mol

IUPAC Name

[2-fluoro-6-(methylamino)pyridin-4-yl]boronic acid

InChI

InChI=1S/C6H8BFN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3,11-12H,1H3,(H,9,10)

InChI Key

UTESUHOFVAAUHU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)F)NC)(O)O

Origin of Product

United States

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